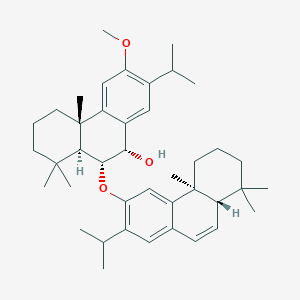

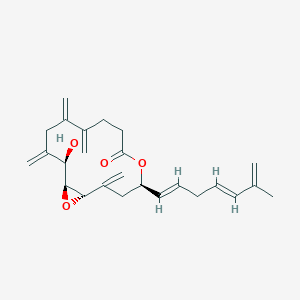

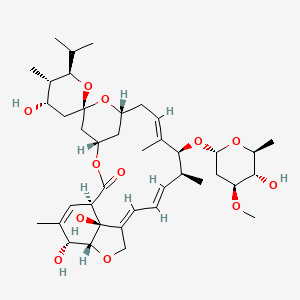

![molecular formula C12H9ClO B1250901 2'-Chloro-[1,1'-biphenyl]-4-ol CAS No. 149950-35-6](/img/structure/B1250901.png)

2'-Chloro-[1,1'-biphenyl]-4-ol

Overview

Description

Mechanism of Action

Target of Action

It is known that phenolic compounds, including chlorophenols, can interact with multiple receptors in the body .

Mode of Action

It is known that chlorophenols can act in the central nervous system (cns) rather than directly on skeletal muscle . They can block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

Chlorophenols and their derivatives, including 4-(2-Chlorophenyl)Phenol, are known to affect various biochemical pathways. The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .

Pharmacokinetics

It is known that chlorphenesin, a related compound, is rapidly and completely absorbed . It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of chlorphenesin is between 2.3 and 5 hours .

Result of Action

It is known that chlorophenols can be highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Chlorophenyl)Phenol. For example, bacterial degradation has been considered a cost-effective and eco-friendly method of removing chlorophenols from the environment . The degradation of chlorophenols can occur at a wide pH range, temperature, and in the presence of heavy metals .

Biochemical Analysis

Biochemical Properties

2’-Chloro-4-biphenylol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P-450 enzymes, which are crucial for the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P-450 involves the hydroxylation of the biphenyl ring, leading to the formation of metabolites that can be further processed by the body. Additionally, 2’-Chloro-4-biphenylol may interact with other proteins and enzymes involved in oxidative stress responses and detoxification pathways.

Cellular Effects

The effects of 2’-Chloro-4-biphenylol on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. The compound can induce the expression of genes involved in detoxification and stress responses, thereby affecting cellular metabolism and homeostasis . In certain cell types, 2’-Chloro-4-biphenylol may also impact cell proliferation and apoptosis, highlighting its potential role in modulating cell function and viability.

Molecular Mechanism

At the molecular level, 2’-Chloro-4-biphenylol exerts its effects through several mechanisms. One key mechanism involves the binding to cytochrome P-450 enzymes, leading to the hydroxylation of the biphenyl ring . This interaction can result in the activation or inhibition of enzyme activity, depending on the specific isoform of cytochrome P-450 involved. Additionally, 2’-Chloro-4-biphenylol can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and environmental stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4-biphenylol can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2’-Chloro-4-biphenylol can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities and can contribute to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 2’-Chloro-4-biphenylol may result in cumulative effects on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2’-Chloro-4-biphenylol in animal models are dose-dependent. At low doses, the compound may induce mild oxidative stress and activate detoxification pathways without causing significant toxicity . At higher doses, 2’-Chloro-4-biphenylol can lead to adverse effects, including liver damage, inflammation, and disruption of metabolic processes. The threshold for these effects varies depending on the species and the specific experimental conditions used in the studies.

Metabolic Pathways

2’-Chloro-4-biphenylol is involved in several metabolic pathways, primarily mediated by cytochrome P-450 enzymes . The hydroxylation of the biphenyl ring is a key step in its metabolism, leading to the formation of hydroxylated metabolites that can be further conjugated and excreted from the body. These metabolic pathways are essential for the detoxification and elimination of 2’-Chloro-4-biphenylol and its metabolites, thereby reducing their potential toxicity.

Transport and Distribution

The transport and distribution of 2’-Chloro-4-biphenylol within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, 2’-Chloro-4-biphenylol can bind to intracellular proteins and accumulate in certain cellular compartments, affecting its localization and activity.

Subcellular Localization

The subcellular localization of 2’-Chloro-4-biphenylol is determined by its chemical properties and interactions with cellular components . The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its localization can influence its activity and function, as well as its interactions with other biomolecules. Post-translational modifications and targeting signals may also play a role in directing 2’-Chloro-4-biphenylol to specific subcellular locations, thereby modulating its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Chloro-4-biphenylol can be synthesized through several methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran, under reflux conditions .

Industrial Production Methods

In industrial settings, the preparation of 2’-Chloro-4-biphenylol may involve multi-step synthesis processes. One such method includes the Friedel-Crafts acylation followed by reduction and nitration steps . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-4-biphenylol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form biphenyl derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives, quinones, and substituted biphenylols .

Scientific Research Applications

2’-Chloro-4-biphenylol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

4-Chloro-4’-biphenylol: Another chlorinated biphenylol with similar properties but different substitution pattern.

2,4’-Dichlorobiphenyl: A dichlorinated biphenyl with different reactivity and applications.

4-Hydroxy-2-chlorobiphenyl: A positional isomer with distinct chemical behavior.

Uniqueness

2’-Chloro-4-biphenylol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

4-(2-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVDNJPDZNUWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474633 | |

| Record name | 2'-Chloro-biphenyl-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149950-35-6 | |

| Record name | 2′-Chloro[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149950-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Chloro-biphenyl-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2'-chloro-4-biphenylol impact mitochondrial function?

A1: 2'-chloro-4-biphenylol, a monochlorobiphenylol, acts as an uncoupler of oxidative phosphorylation in mouse liver mitochondria, but only in the presence of FAD-linked substrates like succinate []. This means it disrupts the normal coupling between electron transport and ATP synthesis. The research indicates that it achieves this by:

- Increasing oxygen consumption during state 4 respiration: This suggests an increased flow of electrons through the electron transport chain without a corresponding increase in ATP production [].

- Stimulating ATPase activity: This enzyme breaks down ATP, further reducing the efficiency of energy production [].

- Releasing oligomycin-inhibited respiration: Oligomycin inhibits ATP synthase, and the ability of 2'-chloro-4-biphenylol to reverse this inhibition suggests it disrupts the proton gradient necessary for ATP synthesis [].

- Inducing mitochondrial swelling: This phenomenon is often associated with mitochondrial dysfunction and damage [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

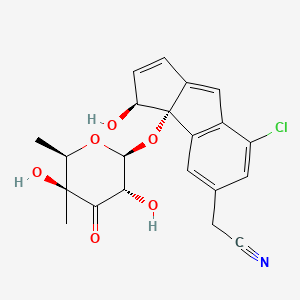

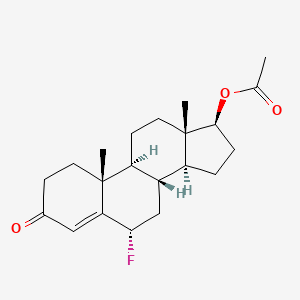

![N-[5-[2-(4-chloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-2-furancarboxamide](/img/structure/B1250830.png)

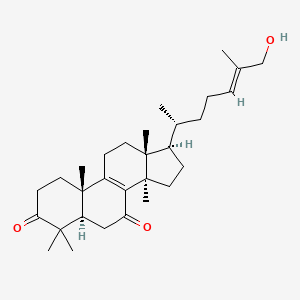

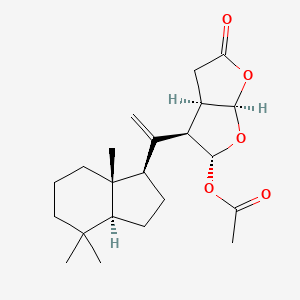

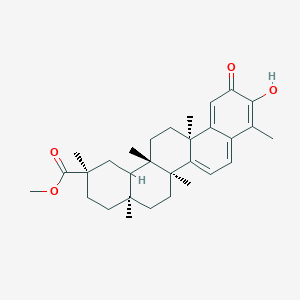

![(2E,4E,6E)-7-cyclohexyl-N-[(5S)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]hepta-2,4,6-trienamide](/img/structure/B1250835.png)